Darrow red certified

Description

Contextualizing Darrow Red within Chemical Biology and Histotechnology

Darrow Red is recognized as a valuable staining agent in the fields of hematology and histology. greyhoundchrom.comhumeau.com Certified by the Biological Stain Commission (BSC), it is specifically noted for its application in staining neuron cell bodies. sigmaaldrich.com This certification ensures a dye content of ≥65%, providing a standardized quality for reproducible research outcomes. humeau.comsigmaaldrich.comscribd.com Its primary use is for paraffin (B1166041) or frozen sections of formalin-fixed brain or spinal cord tissue, allowing for clear visualization of neural structures. sigmaaldrich.com

The utility of Darrow Red is rooted in the broader practice of using chemical stains to enhance the contrast of biological specimens for microscopic examination. macschem.uswikipedia.org In histotechnology, which focuses on the microscopic study of tissue structure, stains like Darrow Red are indispensable for highlighting specific cellular components that would otherwise be difficult to discern. wikipedia.orgmbl.edu

Chemical and Physical Properties of Darrow Red

| Property | Value | Source |

| CAS Number | 15391-59-0 | sigmaaldrich.com |

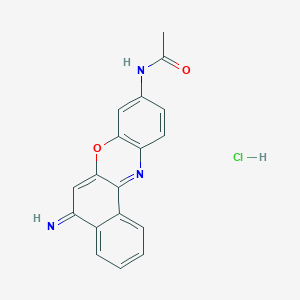

| Molecular Formula | C₁₈H₁₃N₃O₂ | sigmaaldrich.com |

| Molecular Weight | 303.31 g/mol | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| λmax | 502 nm | sigmaaldrich.com |

| InChI | 1S/C18H13N3O2.ClH/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15;/h2-9,19H,1H3,(H,20,22);1H | sigmaaldrich.com |

| SMILES | Cl.CC(=O)Nc1ccc2N=C3C(Oc2c1)=CC(=N)c4ccccc34 | sigmaaldrich.com |

Research Significance of Biological Stains in Scientific Inquiry

Biological stains are fundamental tools in scientific inquiry, enabling researchers to visualize and differentiate various cellular and tissue components. macschem.uswikipedia.org The practice of staining enhances contrast in microscopic samples, which is crucial for studying morphology and identifying specific structures. wikipedia.orgmbl.edu Stains can be broadly categorized, with some, like Darrow Red, being selective for particular biological molecules or structures.

The significance of biological stains extends across numerous research areas, from identifying pathogens to studying the intricate details of the nervous system. wikipedia.orgsemanticscholar.org By binding to specific targets, these dyes provide essential information on the composition and organization of tissues. macschem.us For instance, certain stains can help in identifying fibrin deposits in lymphoid tissue during cancer progression or in labeling amyloid-beta plaques in brain tissue. semanticscholar.org The interaction between a stain and biological components is often based on electrostatic forces, with acidic dyes binding to basic components and basic dyes, like Darrow Red, binding to acidic components such as nucleic acids. nih.gov This selective binding is the cornerstone of their utility in research, allowing for the detailed study of tissue architecture and cellular composition. semanticscholar.orgresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2.ClH/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15;/h2-9,19H,1H3,(H,20,22);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHKAKZHZRBAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=N)C=C3O2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Classification and Staining Principles of Darrow Red

Oxazine (B8389632) Dye Classification and Structural Basis

Darrow Red is classified as an oxazine dye. Oxazine dyes are heterocyclic organic compounds characterized by a core structure containing an oxazine ring, which includes one oxygen and one nitrogen atom. scribd.com The specific chemical name for the Darrow Red cation is believed to be N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide, which possesses a characteristic phenoxazine (B87303) skeleton. This structural framework is the basis for its classification and its properties as a dye.

The chromophore, the part of the molecule responsible for its color, is the extended conjugated system of the benzo[a]phenoxazine structure. The presence of amino and imino groups, which act as auxochromes, enhances the color and allows the molecule to act as a cationic dye. In an aqueous solution, the nitrogen atoms in these groups can become protonated, resulting in a net positive charge on the dye molecule. This cationic nature is fundamental to its staining mechanism.

Table 1: Chemical Identity of Darrow Red

| Property | Value |

| Chemical Name | N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride |

| CAS Number | 15391-59-0 scbt.com |

| Molecular Formula | C₁₈H₁₃N₃O₂ scbt.com |

| Molecular Weight | 303.31 g/mol scbt.com |

| Dye Class | Oxazine |

Mechanisms of Basophilic Interaction and Dye-Substrate Affinity

The staining action of Darrow Red is primarily based on the principle of basophilia, where a basic, cationic dye is attracted to and binds with acidic, anionic components within cells and tissues. researchgate.net These acidic components are termed "basophilic" because of their affinity for basic dyes.

The primary mechanism of interaction is electrostatic attraction. In a typical biological specimen, several key components carry a net negative charge at physiological pH. These include:

Nucleic Acids (DNA and RNA): The phosphate (B84403) groups in the sugar-phosphate backbone of DNA and RNA are negatively charged. ihcworld.com This high concentration of negative charges makes the cell nucleus, and to a lesser extent, ribosomes in the cytoplasm, strongly basophilic.

Sulfated Glycosaminoglycans: Found in the extracellular matrix of connective tissues like cartilage, these molecules contain sulfate (B86663) groups that are also negatively charged. ihcworld.com

Some Proteins: Proteins are amphoteric, meaning they have both acidic and basic groups. At a pH above their isoelectric point, they will have a net negative charge due to the deprotonation of carboxyl groups on acidic amino acid residues (aspartic acid and glutamic acid).

The positively charged Darrow Red cations are electrostatically drawn to these anionic sites, forming salt linkages. This results in the selective staining of these basophilic structures. The strength of this interaction, or dye-substrate affinity, is influenced by several factors, including the density of the negative charges on the substrate and the concentration of the dye. While the primary interaction is ionic, other weaker forces such as van der Waals forces and hydrogen bonding may also contribute to the stability of the dye-substrate complex.

Influence of Solution Acidity on Staining Efficacy

The acidity, or pH, of the staining solution is a critical factor that significantly influences the efficacy and selectivity of staining with basic dyes like Darrow Red. ihcworld.com The pH of the solution affects both the charge of the dye molecule and the charge of the tissue components.

For a basic dye to be effective, it must carry a positive charge. This is generally maintained across a wide pH range. However, the ionization state of the acidic groups in the tissue is highly dependent on the pH.

As the pH increases (becomes less acidic): More of the acidic groups in the tissue, such as the phosphate groups of nucleic acids (fully ionized around pH 3.5-4.0) and carboxyl groups of proteins (ionize over a range of pH 5 to 8), become deprotonated and negatively charged. ihcworld.com This increases the number of available binding sites for the cationic dye, leading to a stronger and more rapid staining of a wider range of structures, including nuclei and RNA-rich cytoplasm. ihcworld.com The original description of a Darrow Red staining procedure specifies dissolving the dye in 0.2 M acetic acid, indicating the use of an acidic solution to achieve selective staining.

At a high pH (alkaline solution): A greater number of acidic groups on various macromolecules will be ionized, leading to very strong and often non-selective staining. At a pH of 8 or above, a basic dye may stain almost all tissue components, making it difficult to differentiate specific structures. ihcworld.com

Table 2: General Effect of pH on the Staining of Tissue Components with a Basic Dye

| pH of Staining Solution | Ionization of Tissue Groups | Staining Outcome |

| Highly Acidic (e.g., pH 1.0-2.5) | Only strongly acidic groups (e.g., sulfate esters) are ionized. | Highly selective staining of sulfated mucins and cartilage matrix. |

| Moderately Acidic (e.g., pH 3.0-4.5) | Phosphate groups of nucleic acids become fully ionized. | Intense staining of nuclei and RNA-rich cytoplasm. |

| Slightly Acidic to Neutral (e.g., pH 5.0-7.0) | Carboxyl groups of proteins become progressively ionized. | Broader staining, including cytoplasm of some cells. |

| Alkaline (e.g., pH > 8.0) | Most acidic groups are ionized. | Intense, non-selective staining of most tissue components. |

This table illustrates the general principles of how pH influences the staining patterns of basic dyes. The optimal pH for a particular application of Darrow Red would depend on the specific cellular components to be visualized.

Historical Development and Quality Assurance in Biological Staining

Historical Contributions to Staining Methodologies

The history of biological staining is a journey of scientific discovery, moving from empirical observations to standardized chemical practices. Early staining methods often relied on natural dyes with variable composition, leading to inconsistent results. The late 19th and early 20th centuries saw significant advancements with the synthesis of new dyes and a more systematic approach to their application in histology and bacteriology.

A notable development in the mid-20th century was the introduction of Darrow red. In 1960, a publication in the journal Stain Technology by M. M. Powers, G. Clark, M. A. Darrow, and V. M. Emmel announced a new basic dye with specificities similar to blue basic dyes and the ability to exhibit metachromasia. biologicalstaincommission.org This new dye was named Darrow red. biologicalstaincommission.orgnih.gov It was developed to provide a reliable red basic dye for histological applications, particularly for staining neuronal tissues. wikipedia.org Its introduction expanded the palette of certified basic dyes available to researchers, offering a new tool for differential staining of tissue components.

Role and Impact of Biological Stain Commission Certification

The Biological Stain Commission (BSC) plays a pivotal role in ensuring the quality and consistency of biological stains. wikipedia.org Established in 1922, the non-profit organization independently tests and certifies dyes used in laboratories. wikipedia.org This certification assures researchers that a batch of stain meets established standards for purity, dye content, and performance in specific staining procedures. wikipedia.org

A dye sold with the "BSC certified" label indicates that a sample from that specific batch has passed the rigorous testing protocols of the BSC's independent laboratory. wikipedia.org This process is voluntary for manufacturers but has become a hallmark of quality in the scientific community. wikipedia.org Darrow red is one of the dyes for which the BSC provides certification, signifying its importance and established use in histology. biologicalstaincommission.orgcolor.org The certification of Darrow red ensures that researchers using this stain can have confidence in its chemical identity and its ability to perform as expected in established histological protocols.

Standardization and Quality Control Procedures for Biological Stains in Research

The standardization and quality control of biological stains are fundamental to the reproducibility of research findings. The BSC's procedures are a key component of this standardization. For a dye to become certified, it undergoes a battery of tests that assess both its chemical properties and its performance in biological applications. wikipedia.org

While the specific, detailed testing monograph for every dye is not always publicly available, the general procedures of the BSC are well-documented. nih.gov These typically include:

Chemical Analysis: This involves techniques such as spectrophotometry to determine the dye's absorption spectrum (λmax), and chromatographic methods to assess its purity and identify any contaminants. For Darrow red, a reported absorption maximum is 502 nm.

Dye Content Assay: The total amount of the active dye molecule in the powder is quantified. Commercial preparations of BSC-certified Darrow red often specify a dye content of ≥65% or ≥75%. chemimpex.com

Performance Testing: The dye is used in established histological staining procedures on appropriate tissue sections to ensure it produces the expected results. For Darrow red, this includes its use in staining neuron cell bodies in paraffin (B1166041) or frozen sections of formalin-fixed brain or spinal cord.

The BSC certification label on a container of Darrow red provides traceability, often including the BSC certification number and the manufacturer's lot number. This allows researchers to track the specific batch of dye they are using, which is crucial for troubleshooting and ensuring consistency over time.

Below are interactive data tables summarizing the known properties of Darrow red and an example of its application in research.

Table 1: Chemical and Certification Properties of Darrow Red

| Property | Value | Source(s) |

| Chemical Name | Darrow Red | biologicalstaincommission.org |

| CAS Number | 15391-59-0 | wikipedia.org |

| Molecular Formula | C₁₈H₁₃N₃O₂ | wikipedia.org |

| Molecular Weight | 303.31 g/mol | wikipedia.org |

| Certification Body | Biological Stain Commission (BSC) | biologicalstaincommission.orgcolor.org |

| Primary Certified Use | Histology; Staining of neuron cell bodies | wikipedia.org |

| Dye Content (Supplier Spec.) | ≥65% or ≥75% | chemimpex.com |

| Absorption Maximum (λmax) | 502 nm |

Table 2: Application of Darrow Red in Neuropathology Research

| Application | Staining Protocol | Tissue Type | Target Structure | Result |

| Counterstaining for Visualization of Cortical Microinfarcts | Aldehyde fuchsine staining followed by Darrow red counterstaining | Human brain sections (100-300 µm thick) | Nissl material in neurons | Darrow red provides a red counterstain, enabling the visualization of neuronal cell bodies in contrast to the aldehyde fuchsine-positive macrophages that accumulate in microinfarcts. |

Advanced Molecular Interaction Studies of Darrow Red

Computational Modeling of Dye-Target Recognition

Computational modeling has become an indispensable tool for investigating how dyes recognize and bind to their biological targets at a molecular level. These in silico studies can predict binding affinities and visualize the specific intermolecular forces that stabilize the dye-biomolecule complex, offering insights that are often difficult to obtain through experimental methods alone.

For dyes similar in structure to Darrow Red, such as other azo dyes, molecular docking has been effectively used to study their binding to double-stranded DNA (dsDNA). mdpi.com Such studies provide a template for how Darrow Red's target recognition could be modeled. In these simulations, the dye molecule is computationally "docked" into a model of the target biomolecule, and algorithms calculate the most stable binding poses based on scoring functions that approximate binding free energy. mdpi.com These models can reveal the importance of specific functional groups on the dye, such as hydroxyl or sulfonic acid groups, in forming key interactions within the binding site. mdpi.com

While specific computational studies predicting the interaction of Darrow Red with enzyme active sites are not prominently documented in available research, the principles of such modeling are well-established. Enzymes function by positioning catalytic and reactant groups within a highly specific three-dimensional pocket known as the active site. nih.gov Inhibitor molecules often function by binding to this site, preventing the natural substrate from accessing it. nih.gov

Computational docking could be employed to predict how Darrow Red might fit into the active site of various enzymes. Such a model would assess the steric and electronic compatibility between the dye and the amino acid residues of the active site. The model would predict potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the acetamido group (-NHCOCH₃) and the phenoxazine (B87303) ring system of Darrow Red could be key features in such interactions. nih.govsigmaaldrich.com The development of antimalarial drug metabolites from Darrow Red suggests its derivatives interact with biological systems that undoubtedly involve enzymes, making this a relevant area for future computational exploration. nih.govresearchgate.net

The following table illustrates the type of data that would be generated from a hypothetical computational docking study of Darrow Red with an enzyme active site, based on methodologies used for similar compounds. mdpi.com

| Parameter | Illustrative Predicted Finding |

| Binding Site | Predicted to bind within a hydrophobic pocket of the enzyme active site. |

| Binding Energy (ΔG) | Hypothetical value of -7.5 kcal/mol, suggesting a stable interaction. |

| Key Interacting Residues | Tryptophan (π-stacking with phenoxazine ring), Aspartate (H-bond with amino group). |

| Predicted Mode of Inhibition | Competitive, by occupying the substrate binding pocket. |

This table is for illustrative purposes to demonstrate the output of computational modeling and is not based on published experimental data for Darrow Red.

Specificity and selectivity are critical concepts in the interaction between a dye and its biological targets. nih.govnih.govSpecificity refers to the range of epitopes or binding sites a molecule can bind to, while selectivity defines how exclusively a molecule binds to a particular target in a complex biological environment. aeonianbiotech.com An antibody, for example, can be highly specific for a single epitope, but if that epitope is present on multiple proteins, the antibody will not be selective. aeonianbiotech.com

The utility of Darrow Red as a histological stain for neuron cell bodies and myelin sheaths implies a degree of selectivity for the components of these structures. scbt.comtandfonline.comnih.gov Computational models can help explain this selectivity. By comparing the predicted binding affinity of Darrow Red for its intended target (e.g., a protein in the myelin sheath) versus other biological molecules, researchers can quantify its selectivity. High selectivity is achieved when the binding affinity for the target is significantly stronger than for off-target molecules. uwaterloo.ca

Furthermore, computational studies on Darrow Red analogues have shown that slight structural modifications can dramatically alter binding properties, leading to new applications. acs.org For instance, modifying the Darrow Red structure yielded a derivative that acts as a pH-sensitive fluorescent probe for lysosomes, enabling the specific detection of cancer cells. acs.orgamazonaws.com This demonstrates how computational and theoretical frameworks can guide the rational design of new molecules with enhanced selectivity for specific biological systems or organelles.

Applications of Darrow Red in Research Methodologies

Utilization in Classical Histological Preparations

In classical histology, Darrow Red is employed for its ability to provide strong, clear staining of specific cellular structures, particularly within the nervous system. It is certified for staining neuron cell bodies in both paraffin-embedded and frozen sections of formalin-fixed brain and spinal cord tissue. sigmaaldrich.comsigmaaldrich.com The dye has specificities similar to blue basic dyes and can exhibit metachromasia. tandfonline.com

A common procedure involves preparing a staining solution by dissolving Darrow Red in a buffered acetic acid solution. tandfonline.comtandfonline.com Tissue sections are deparaffinized, hydrated, and then immersed in the Darrow Red solution. tandfonline.com This is often followed by rapid differentiation and dehydration through a series of alcohol grades before clearing with xylene and mounting. tandfonline.com

Darrow Red is frequently used as a counterstain in conjunction with other dyes to provide high visual contrast and improved cytological detail. For instance, in neuropathology, a Gallocyanin-Darrow Red stain is utilized for myelin. tandfonline.com In this method, gallocyanin stains the myelin, while Darrow Red provides a contrasting stain for the cellular elements, resulting in a reliable and aesthetically pleasing visualization of myelinated structures. tandfonline.com

Table 1: Darrow Red Staining Protocol for Histology

| Step | Procedure | Purpose |

| 1 | Deparaffinize and hydrate (B1144303) sections | Prepare tissue for staining |

| 2 | Stain in Darrow Red solution | Stain acidic tissue components |

| 3 | Differentiate in alcohol | Remove excess stain |

| 4 | Dehydrate and clear | Prepare for mounting |

| 5 | Mount with synthetic resin | Preserve the stained section |

Role in Hematological and Cytological Analysis

While Darrow Red's primary application is in tissue histology, its properties as a basic dye also lend it to hematological and cytological studies. Basic dyes are crucial for staining the nuclei of white blood cells and revealing the morphology of various blood components. Although less common than traditional Romanowsky stains, Darrow Red can be used to visualize the general morphology of blood cells.

In cytology, which involves the study of individual cells, Darrow Red can be used to stain cellular components, aiding in the identification of specific cell types and the observation of cellular structures. chemimpex.com Its utility in this field is similar to its application in histology, where it highlights acidic components of the cell, such as the nucleus.

Recent advancements in flow cytometry for hematological analysis have focused on developing new permeabilization and staining protocols that allow for the analysis of intracellular components of red blood cells and platelets. nih.gov While not specifically mentioning Darrow Red, these developments in staining techniques for blood cells open avenues for the potential use of various dyes, including Darrow Red, in more advanced cytological analyses. nih.gov

Contributions to Diagnostic Assay Development in Research Settings

The development of diagnostic assays in research often relies on the ability to visualize and differentiate specific cells or tissues. Darrow Red's consistent and vibrant staining properties make it a useful tool in the research and development phase of such assays. chemimpex.com For instance, in the context of diseases that affect the nervous system, Darrow Red can be used to highlight neuronal damage or changes in cell populations in research models. tandfonline.com

The process of validating laboratory-developed molecular assays for infectious diseases highlights the importance of robust and reliable staining methods to confirm the presence of specific pathogens or cellular responses. nih.gov While molecular techniques are central, histological staining often serves as a complementary method for visualizing the tissue context of an infection.

Furthermore, the development of new diagnostic tools for conditions like red blood cell-related diseases increasingly combines genetic analysis with functional tests that assess cellular properties. nih.govfrontiersin.org Histological and cytological staining remains a fundamental component of these functional assessments, providing visual confirmation of cellular morphology and abnormalities. nih.gov

Specialized Applications in Microbial and Plant Histology

While the primary documented use of Darrow Red is in animal tissues, its properties as a basic dye suggest potential applications in microbial and plant histology. Basic dyes are commonly used in microbiology for the positive staining of bacterial cells, as the bacterial cytoplasm is typically rich in acidic components.

In plant histology, basic dyes are used to stain lignified and cutinized tissues, as well as nuclei. Although specific protocols for Darrow Red in these applications are not widely documented, its chemical nature suggests it could be adapted for such purposes.

Methodological Integration with Advanced Light Microscopy Techniques

The vibrant and stable color of Darrow Red makes it a candidate for integration with advanced light microscopy techniques, which often require bright and photostable fluorophores. While Darrow Red itself is not a fluorescent dye, its staining can be visualized alongside fluorescent labels in correlative light and electron microscopy or in multi-modal imaging setups.

Confocal microscopy allows for the acquisition of optical sections through a thick specimen, enabling three-dimensional reconstruction. While typically used with fluorescent probes, transmitted light images of stained sections, such as those prepared with Darrow Red, can be collected simultaneously with fluorescence channels. This provides anatomical context to the fluorescent signals.

Super-resolution microscopy techniques bypass the diffraction limit of light, offering unprecedented detail in cellular imaging. While these methods predominantly rely on fluorescent probes, the integration of high-quality histological stains can provide valuable contextual information. The specimen preparation for super-resolution microscopy is critical, and the use of well-characterized stains like Darrow Red could be explored in correlative workflows.

Enhancing Visualization in Brightfield and Other Transmitted Light Microscopy Modalities

Darrow red is a basic aniline (B41778) dye recognized for its utility in histological staining, particularly of neuronal tissues. tandfonline.com Its certification by the Biological Stain Commission (BSC) ensures a high degree of purity and performance, with a dye content of ≥65%, making it a reliable agent for research applications. sigmaaldrich.com The dye's primary application lies in its ability to impart a distinct red color to basophilic tissue components, thereby significantly enhancing their visibility under various forms of transmitted light microscopy. This section explores the mechanisms and research findings related to the use of Darrow red in enhancing visualization, with a primary focus on brightfield microscopy, where it is most conventionally applied.

The fundamental principle behind the efficacy of Darrow red as a histological stain is its affinity for acidic tissue components. As a basic dye, it carries a positive charge and thus binds avidly to negatively charged molecules within cells and tissues. In the context of neurohistology, this property is particularly valuable for the staining of Nissl substance (also known as Nissl bodies or chromatophilic substance) in the cytoplasm of neurons. scbt.com The Nissl substance is rich in ribosomal RNA (rRNA) associated with the rough endoplasmic reticulum, conferring a strong basophilic character. thermofisher.com When applied to tissue sections, Darrow red selectively binds to these RNA-rich structures, rendering the neuronal perikarya (cell bodies) and dendrites a conspicuous red color. tandfonline.comscbt.com This selective staining provides the necessary contrast to distinguish neurons from the surrounding neuropil and glial cells, which are typically less basophilic.

Brightfield Microscopy: The Primary Application

Brightfield microscopy, the most common form of light microscopy, relies on the differential absorption of light by components of a specimen. Unstained biological tissues, particularly thin sections, are often largely transparent and lack sufficient inherent contrast for detailed morphological analysis. Darrow red addresses this limitation by acting as a chromophore, absorbing certain wavelengths of light and transmitting others, which results in colored structures against a bright background.

In a typical brightfield setup, structures stained with Darrow red appear red because the dye absorbs light in the green-blue portion of the spectrum. This absorption creates a significant contrast that allows for the clear delineation of neuronal morphology. Research has demonstrated the effectiveness of Darrow red as a counterstain in combination with other histological dyes, a practice that allows for the simultaneous visualization of multiple tissue components.

A prominent example is the use of Darrow red with aldehyde fuchsin. researchgate.net This combination is particularly effective for neuropathological studies. Aldehyde fuchsin stains elastic fibers, certain neurosecretory granules, and lipofuscin pigment a deep purple, while Darrow red provides a contrasting red stain for the basophilic Nissl substance in neurons. stainsfile.comstainsfile.com This dual-staining protocol enables researchers to study the cytoarchitecture of the nervous system while simultaneously observing pathological or age-related changes, such as the accumulation of lipofuscin or alterations in the vasculature.

The table below summarizes the typical results of an aldehyde fuchsin and Darrow red staining protocol in nervous tissue as observed under brightfield microscopy.

| Tissue Component | Aldehyde Fuchsin | Darrow Red | Resultant Color in Brightfield Microscopy |

| Nissl Substance (Neurons) | No affinity | High affinity | Red |

| Lipofuscin Granules | High affinity | Low affinity | Deep Purple |

| Elastic Fibers (Vasculature) | High affinity | No affinity | Deep Purple |

| Glial Nuclei | Low affinity | Moderate affinity | Light Red/Pink |

| Neuropil | Low affinity | Low affinity | Pale Pink/Colorless |

This table provides a generalized representation of staining outcomes. Actual results may vary based on specific tissue preparation and protocol modifications.

The clarity and contrast provided by Darrow red in brightfield microscopy facilitate detailed quantitative and qualitative analyses of neuronal populations. Researchers can assess neuronal density, size, and morphology, as well as detect pathological changes such as chromatolysis—the dissolution of Nissl bodies in response to neuronal injury—which is characterized by a loss of Darrow red staining intensity in the cytoplasm. thermofisher.com

Visualization in Other Transmitted Light Modalities

While Darrow red is a cornerstone for brightfield microscopy in neurohistology, its application and utility in other transmitted light modalities such as phase contrast, differential interference contrast (DIC), and darkfield microscopy are less documented and theoretically limited. These techniques are designed to enhance the contrast of unstained, transparent specimens by exploiting differences in their optical properties, such as refractive index and optical path length.

Phase Contrast and Differential Interference Contrast (DIC) Microscopy: Both phase contrast and DIC microscopy generate contrast from variations in the phase of light as it passes through different parts of a specimen. These variations, caused by differences in refractive index and thickness, are converted into visible differences in brightness. The introduction of a strongly absorbing stain like Darrow red can be counterproductive in these modalities. The primary purpose of these techniques is to visualize unstained specimens. The intense color of Darrow red would produce a strong amplitude image, which could mask the subtle phase-based contrast that these methods are designed to detect. The absorption of light by the stain can interfere with the interference patterns that are crucial for image formation in both phase contrast and DIC, potentially obscuring fine structural details rather than enhancing them.

Darkfield Microscopy: In darkfield microscopy, the specimen is illuminated by oblique light that does not directly enter the objective. Only light that is scattered by the specimen is collected, creating an image of a bright object on a dark background. While colored stains are not typically necessary for darkfield microscopy, the presence of a stain like Darrow red could subtly alter the scattering properties of the stained structures. However, the primary contrast mechanism in darkfield is scattering, not absorption. Therefore, the main contribution of Darrow red—its color—would not be the primary source of contrast. The dye might increase the visibility of stained structures if it enhances their light-scattering properties, but this is not its intended or most effective use.

Analytical Methodologies for Darrow Red Characterization

Spectrophotometric Methods for Quantitative Analysis and Purity Evaluation

Spectrophotometry is a cornerstone technique for the routine analysis of certified dyes like Darrow Red. It is primarily used to determine the total dye content, a critical parameter for certification, and to ensure batch-to-batch consistency. The method is based on the Beer-Lambert law, which correlates the absorbance of light by a dye solution with its concentration.

Detailed Research Findings: The analysis involves dissolving a precisely weighed sample of the dye powder in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax) in the visible spectrum. For Darrow Red, certification standards mandate a minimum dye content. While the specific λmax in the visible range is not widely published in standard literature, the certification requirement provides a key quantitative metric for quality control. For instance, one supplier of BSC-certified Darrow Red specifies a dye content of ≥65%. sigmaaldrich.com This value is calculated from the measured absorbance, the known molar absorptivity (extinction coefficient) of the pure dye, and the sample weight. Deviations from the expected λmax can indicate significant impurities or a different chemical structure, while a low dye content signifies the presence of non-absorbing materials like synthesis precursors, salts, or moisture.

| Parameter | Methodology | Specification / Finding | Reference |

|---|---|---|---|

| Dye Content | UV-Visible Spectrophotometry | ≥65% for certified batches | sigmaaldrich.com |

| Chemical Class | Phenoxazine (B87303) | Confirmed by handbook data | epdf.pub |

| Absorbance Peak (UV) | UV Spectrophotometry | A peak has been noted at 207 nm | guidechem.com |

Chromatographic Techniques for Component Separation and Purity Profiling

Chromatography is an indispensable tool for assessing the purity of dyes. Since commercial dye powders often contain multiple colored components, chromatography is used to separate the main dye from impurities and related isomers, which can affect staining performance. biologicalstaincommission.org The Biological Stain Commission employs chromatographic methods as part of its certification procedures. nih.gov

Detailed Research Findings:

Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively assessing dye purity. A concentrated solution of the Darrow Red sample is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. A pure dye should ideally yield a single, well-defined spot. The presence of multiple spots indicates the existence of impurities or subsidiary dyes. The retention factor (Rf value) of the principal spot serves as an identifying characteristic under specific chromatographic conditions. ualberta.ca

High-Performance Liquid Chromatography (HPLC): HPLC provides a high-resolution, quantitative profile of the dye components. A solution of the dye is injected into the HPLC system and separated on a column (e.g., a reverse-phase C18 column). A detector, typically a diode-array detector (DAD) or UV-Vis detector, records the chromatogram. Each peak in the chromatogram represents a different component. The area of the main peak corresponding to Darrow Red is proportional to its concentration, allowing for a precise determination of purity (e.g., 98% pure). The retention time is a characteristic feature for identification, and the full UV-Vis spectrum of the peak can be recorded to confirm its identity against a reference standard.

| Technique | Purpose | Key Metrics | Reference |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Qualitative purity assessment, detection of colored impurities | Number of spots, Retention Factor (Rf) | nih.govualberta.ca |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity profiling, separation of isomers and impurities | Peak Purity, Retention Time, Peak Area (%) | nih.gov |

Advanced Structural Elucidation Techniques for Dye Characterization

While spectrophotometry and chromatography are essential for quality control, advanced spectroscopic techniques are required to unequivocally confirm the molecular structure of the dye. For Darrow Red, these methods would be used to verify the 9-Acetylamino-5-aminobenzo[a]phenoxazonium chloride structure. epdf.pub

Detailed Research Findings:

Mass Spectrometry (MS): MS analysis provides the molecular weight of the dye molecule. For Darrow Red (C18H13N3O2), the expected molecular weight of the cation is approximately 303.31 g/mol . scbt.com High-resolution mass spectrometry would yield a highly accurate mass measurement, allowing for the determination of the elemental formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further help to piece the structure together, for example, by showing the loss of an acetyl group (CH3CO).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the complete chemical structure. The ¹H NMR spectrum would show signals corresponding to the aromatic protons on the phenoxazine core, the protons of the amino group, and the methyl protons of the acetyl group. The ¹³C NMR would similarly show distinct signals for each unique carbon atom in the molecule, confirming the phenoxazine skeleton and the presence of the acetyl group.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Darrow Red would be expected to show characteristic absorption bands for N-H stretching (from the amino and acetamido groups), C=O stretching (from the amide carbonyl of the acetyl group), C=N and C=C stretching (from the aromatic phenoxazine ring), and C-O-C stretching (from the ether linkage in the ring system).

Methodologies for Assessing Dye Performance and Batch Consistency in Research

Ultimately, the suitability of a certified stain is determined by its performance in a specific biological application. For Darrow Red, its primary use is as a basic dye for staining nervous system tissue. scbt.comnih.gov The Biological Stain Commission's certification process involves rigorous performance testing to ensure that each batch produces the expected and reliable staining results. biologicalstaincommission.orgbiologicalstaincommission.org

Detailed Research Findings: The performance assessment of Darrow Red involves its practical application in established histological protocols. Certified batches are tested for their ability to stain neuron cell bodies in paraffin (B1166041) or frozen sections of formalin-fixed brain or spinal cord tissue. sigmaaldrich.com Researchers have documented its successful use for staining thick (2 mm) celloidin-embedded sections of the human fetal brain, where it effectively highlights the varied quantity of Nissl substance in nuclear greys, an outcome not easily achieved with other Nissl stains in such thick sections. plastination.org The consistency between batches is assured by comparing the staining results of a new batch against a previously certified reference standard, ensuring that staining intensity, color, and specificity remain within acceptable limits.

| Application | Tissue Type | Target Structure | Key Performance Indicator | Reference |

|---|---|---|---|---|

| Histology / Neuroanatomy | Formalin-fixed, paraffin-embedded or frozen sections | Neuron cell bodies (Nissl substance) | Intense and specific red staining of neuronal cytoplasm | plastination.orgsigmaaldrich.com |

| Fetal Brain Architectonics | Celloidin-embedded thick sections (e.g., 2 mm) | Nuclear greys, Nissl substance | Clear differentiation of nuclear structures | plastination.org |

Q & A

Q. What analytical methodologies are recommended for characterizing the structural and chemical properties of Darrow Red Certified?

To ensure reproducibility, researchers should employ a multi-technique approach:

- Chromatographic separation (e.g., HPLC or GC-MS) to verify purity and isolate impurities .

- Spectroscopic analysis (FTIR, NMR) to confirm functional groups and molecular structure .

- Elemental analysis (e.g., X-ray crystallography) for empirical formula validation.

Data triangulation across methods reduces ambiguity in structural assignments.

Q. How can researchers validate the stability of this compound under varying experimental conditions?

Design controlled stability studies:

- Accelerated degradation tests under extreme pH, temperature, or light exposure .

- Kinetic modeling to predict shelf-life using Arrhenius equations.

- Comparative assays (e.g., UV-Vis spectrophotometry) to monitor degradation byproducts.

Document deviations in degradation pathways to refine storage protocols.

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound’s bioactivity studies?

Use dose-response models (e.g., Hill equation) with nonlinear regression.

- Apply ANOVA to compare treatment groups and Bonferroni correction for multiple comparisons .

- Validate assumptions via residual plots and normality tests.

Report confidence intervals to quantify uncertainty in EC50/IC50 values.

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound’s tautomeric forms be resolved?

Address discrepancies through:

- Computational chemistry (DFT simulations) to predict energetically favorable tautomers .

- Variable-temperature NMR to observe dynamic equilibria and shifting peaks.

- Cross-validation with X-ray diffraction data to confirm dominant crystalline forms.

Publish raw spectral datasets to enable meta-analyses .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

Implement Design of Experiments (DoE) principles:

Q. How do solvent polarity and hydrogen-bonding interactions affect this compound’s photophysical properties?

Develop a systematic study:

- Measure fluorescence quantum yields in solvents of varying Kamlet-Taft parameters.

- Correlate Stokes shifts with solvent polarity using Lippert-Mataga plots .

- Conduct time-resolved spectroscopy to probe excited-state dynamics.

Contradictory solvent effects should be analyzed via multi-variable regression .

Q. What strategies reconcile contradictory in vitro vs. in vivo efficacy data for this compound?

Investigate potential confounders:

- Pharmacokinetic profiling (e.g., bioavailability, metabolic clearance) to assess in vivo exposure .

- Tissue-specific metabolite identification using LC-HRMS.

- 3D cell culture models to bridge the gap between static in vitro and dynamic in vivo environments.

Transparently report methodological limitations to guide replication efforts .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.